molecular formula C11H16N2O B3420663 (1-(Pyridin-2-yl)piperidin-4-yl)methanol CAS No. 199117-79-8

(1-(Pyridin-2-yl)piperidin-4-yl)methanol

Cat. No.: B3420663
CAS No.: 199117-79-8
M. Wt: 192.26 g/mol
InChI Key: GVAWIUOVSIOZFQ-UHFFFAOYSA-N
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Description

(1-(Pyridin-2-yl)piperidin-4-yl)methanol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxymethyl group at the 4-position and a pyridine ring at the 1-position. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol. The compound’s unique structure combines the hydrogen-bonding capability of the hydroxymethyl group with the aromatic and basic properties of the pyridine ring, making it a versatile intermediate in medicinal chemistry and organic synthesis. Potential applications include enzyme inhibition, receptor modulation, and antimicrobial activity, though specific biological data remain under investigation .

Properties

IUPAC Name

(1-pyridin-2-ylpiperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-4-7-13(8-5-10)11-3-1-2-6-12-11/h1-3,6,10,14H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAWIUOVSIOZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444678
Record name 4-Piperidinemethanol,1-(4-pyridinyl)-
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Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199117-79-8, 130658-67-2
Record name 1-(2-Pyridinyl)-4-piperidinemethanol
Source CAS Common Chemistry
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Record name 4-Piperidinemethanol,1-(4-pyridinyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(pyridin-2-yl)piperidin-4-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-2-yl)piperidin-4-yl)methanol typically involves the reaction of 2-pyridylpiperidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the piperidine nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired alcohol .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can undergo reduction to form piperidine derivatives under hydrogenation conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products:

    Oxidation: (1-(Pyridin-2-yl)piperidin-4-yl)carboxylic acid

    Reduction: (1-(Piperidin-2-yl)piperidin-4-yl)methanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Case Studies

  • Cancer Research : Studies have demonstrated that derivatives of piperidine compounds, similar to (1-(pyridin-2-yl)piperidin-4-yl)methanol, exhibit potent inhibitory effects on PI3K, leading to reduced tumor growth in xenograft models. For instance, a related compound showed an IC50 value of 3.6 nM against PI3Kα, indicating strong potential as an anticancer agent .
  • Neurological Disorders : The compound's structure suggests potential activity at serotonin receptors, specifically as a 5-HT1F agonist. This could position it as a candidate for treating migraines and other neurological conditions where serotonin pathways are implicated .

Synthesis and Derivatives

The synthesis of this compound involves standard organic chemistry techniques, including the use of piperidine and pyridine derivatives. Variations in the synthesis process can lead to analogs with different biological activities, enhancing its application scope in medicinal chemistry .

Comparative Analysis of Related Compounds

Compound NameTarget Enzyme/PathwayBiological ActivityReference
This compoundPI3KInhibits cell proliferation
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCDK4/CDK6Anticancer activity
Pyridinoylpiperidines5-HT1FMigraine treatment potential

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that this compound has favorable bioavailability and metabolic stability. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into both active and inactive metabolites .

Safety Profile

The safety profile of this compound is still under investigation; however, initial data indicate that it exhibits low toxicity at therapeutic doses used in animal models .

Mechanism of Action

The mechanism of action of (1-(Pyridin-2-yl)piperidin-4-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Impact on Properties

Physicochemical Properties

  • Lipophilicity : Fluorinated and methylated derivatives exhibit higher logP values, favoring CNS penetration .
  • Solubility: Hydroxymethyl and carboxylic acid groups improve aqueous solubility compared to non-polar analogs .

Biological Activity

(1-(Pyridin-2-yl)piperidin-4-yl)methanol is a compound characterized by a unique structure that combines a piperidine ring with a pyridine moiety and a hydroxymethyl group. This molecular configuration contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research. The compound's potential applications span across various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H29N3O2C_{18}H_{29}N_{3}O_{2}. The compound features:

  • Piperidine Ring : A six-membered ring containing nitrogen, contributing to its basicity and ability to interact with biological targets.
  • Pyridine Moiety : A five-membered aromatic ring that enhances the compound's lipophilicity and receptor binding capabilities.
  • Hydroxymethyl Group : This functional group may play a role in the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Notably, the Minimum Inhibitory Concentration (MIC) values for some related pyridine derivatives range from 0.0039 to 0.025 mg/mL, showcasing promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound NameMIC (mg/mL)Target Pathogen
This compound0.0039 - 0.025S. aureus, E. coli
PA-10.0039S. aureus
PA-10.025E. coli

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting specific cytokine production or signaling pathways associated with inflammation . However, detailed mechanisms remain under investigation.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties by targeting protein kinases involved in cell proliferation and survival pathways. The compound's interaction with the Raf/MEK/ERK signaling pathway suggests potential applications in cancer therapeutics . Further research is required to elucidate its selectivity and efficacy in cancer models.

The primary mechanism of action for this compound appears to involve binding to specific biological targets, including serine/threonine-protein kinases such as B-Raf . This interaction can influence cell signaling pathways critical for growth and differentiation.

Case Studies

A series of case studies have evaluated the biological activity of similar compounds within the pyridine-piperidine class:

  • In Vitro Binding Studies : A study highlighted modifications in the piperidine region leading to enhanced binding affinity for dopamine receptors, indicating potential for neuropharmacological applications .
  • Animal Models : In vivo evaluations revealed that derivatives of related compounds could significantly reduce tumor growth in xenograft models, supporting further exploration of this class for anticancer drug development .
  • Safety Profiles : Toxicological assessments are crucial for determining the safety of these compounds in clinical settings; ongoing studies aim to establish comprehensive safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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